

# Application Note: 1H and 13C NMR Analysis of Avobenzone-13C-d3

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Compound of Interest		
Compound Name:	Avobenzone-13C-d3	
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### Introduction

Avobenzone is a widely used UVA filter in sunscreen products. Its efficacy and stability are of critical importance for skin protection. **Avobenzone-13C-d3** is an isotopically labeled analog of Avobenzone, primarily utilized as an internal standard in quantitative analyses by mass spectrometry (GC-MS or LC-MS)[1]. However, its distinct NMR spectral properties also make it a valuable tool for researchers studying the metabolism, degradation, and formulation of Avobenzone. This application note provides a detailed protocol and analysis of the 1H and 13C NMR spectra of both Avobenzone and its isotopically labeled form, **Avobenzone-13C-d3**. The substitution of the methoxy protons with deuterium and the labeling of the methoxy carbon with 13C result in characteristic changes in the NMR spectra, which can be used for unambiguous identification and quantification.

## **Structural Information**

Avobenzone exists in a keto-enol tautomerism, with the enol form being predominant and stabilized by intramolecular hydrogen bonding[2]. The isotopic labeling in **Avobenzone-13C-d3** is at the methoxy group.

Avobenzone: 1-(4-(tert-butyl)phenyl)-3-(4-methoxyphenyl)propane-1,3-dione **Avobenzone-13C-d3**: 1-(4-(tert-butyl)phenyl)-3-(4-(methoxy-13C-d3)phenyl)propane-1,3-dione[1]



## **Data Presentation**

The following tables summarize the quantitative 1H and 13C NMR data for Avobenzone and the predicted data for **Avobenzone-13C-d3**. The predictions for the labeled compound are based on the known spectral data of Avobenzone and the expected effects of isotopic substitution.

Table 1: 1H NMR Data (400 MHz, CDCl3)



Assignm ent	Avobenzo ne Chemical Shift (δ ppm)	Multiplicit y	Integratio n	Predicted Avobenzo ne-13C- d3 Chemical Shift (δ ppm)	Predicted Multiplicit y	Predicted Integratio n
t-butyl (- C(CH3)3)	1.34	S	9Н	1.34	S	9Н
Methoxy (- OCH3)	3.88	S	3Н	-	-	ОН
Methylene (-CH2-)	4.59 (keto form, minor)	S	2H	4.59 (keto form, minor)	S	2H
Methine (=CH-)	6.84 (enol form)	s	1H	6.84 (enol form)	s	1H
Aromatic (methoxyp henyl)	6.98	d, J=8.6 Hz	2H	6.98	d, J=8.6 Hz	2H
Aromatic (t- butylphenyl )	7.45	d, J=8.3 Hz	2H	7.45	d, J=8.3 Hz	2Н
Aromatic (t- butylphenyl )	7.90	d, J=8.4 Hz	2H	7.90	d, J=8.4 Hz	2Н
Aromatic (methoxyp henyl)	7.98	d, J=8.4 Hz	2H	7.98	d, J=8.4 Hz	2H
Enol (-OH)	~16.8	br s	1H	~16.8	br s	1H







Note: The absence of the methoxy proton signal is the key diagnostic feature in the 1H NMR spectrum of **Avobenzone-13C-d3**.

Table 2: 13C NMR Data (101 MHz, CDCl3)



Assignment	Avobenzone Chemical Shift (δ ppm)	Predicted Avobenzone-13C- d3 Chemical Shift (δ ppm)	Predicted Multiplicity (Proton Decoupled)
t-butyl (-C(CH3)3)	31.9	31.9	S
t-butyl quaternary C	35.0	35.0	S
Methoxy (-OCH3)	55.5	55.5	s (due to 13C enrichment)
Methine (=CH-)	92.3	92.3	S
Aromatic CH (methoxyphenyl)	114.4	114.4	S
Aromatic C (ipso, t-butylphenyl)	126.0	126.0	S
Aromatic CH (t- butylphenyl)	128.4	128.4	S
Aromatic C (ipso, methoxyphenyl)	129.0	129.0	S
Aromatic CH (methoxyphenyl)	129.4	129.4	S
Aromatic C (ipso, t-butylphenyl)	132.5	132.5	S
Aromatic C (ipso, methoxyphenyl)	157.0	157.0	S
Aromatic C (para to t-butyl)	162.7	162.7	S
Carbonyl (C=O)	182.9	182.9	S
Carbonyl (C=O)	186.2	186.2	S



Note: In the 13C NMR spectrum of **Avobenzone-13C-d3**, the signal for the methoxy carbon will be significantly enhanced due to 13C enrichment. In a proton-coupled spectrum, this signal would appear as a triplet due to coupling with deuterium.

# Experimental Protocols Sample Preparation

- Weighing: Accurately weigh 5-10 mg of the analyte (Avobenzone or Avobenzone-13C-d3) into a clean, dry vial.
- Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the vial. Ensure the solvent contains a known internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) for chemical shift referencing.
- Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
- Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- Filtering (if necessary): If any particulate matter is visible, filter the solution through a small cotton plug in the pipette during transfer to the NMR tube.
- Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

## **NMR Data Acquisition**

- Instrument: Bruker Avance III HD spectrometer (or equivalent) operating at a 1H frequency of 400 MHz.
- Probe: 5 mm broadband probe.
- Temperature: 298 K.

#### For 1H NMR:

- Pulse Program: zg30 (or a standard 30-degree pulse sequence).
- Number of Scans (NS): 16-64 (depending on sample concentration).



- Relaxation Delay (D1): 1-2 seconds.
- Acquisition Time (AQ): ~4 seconds.
- Spectral Width (SW): 20 ppm.

#### For 13C NMR:

- Pulse Program: zgpg30 (or a standard power-gated proton decoupling sequence).
- Number of Scans (NS): 1024 or more (due to the low natural abundance of 13C).
- Relaxation Delay (D1): 2-5 seconds.
- Acquisition Time (AQ): ~1-2 seconds.
- Spectral Width (SW): 240 ppm.

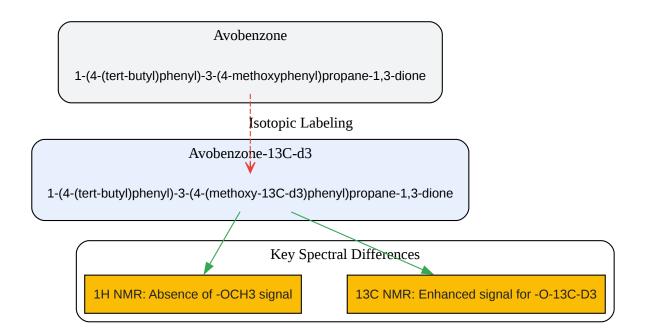
### **Data Processing**

- Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for 1H,
   1-2 Hz for 13C) and perform a Fourier transform.
- Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
- Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.
- Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
- Integration (for 1H NMR): Integrate all signals to determine the relative number of protons.
- Peak Picking: Identify and label the chemical shifts of all significant peaks.

# **Mandatory Visualizations**







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## References



- 1. caymanchem.com [caymanchem.com]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
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